2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hexafluoroisopropanol group attached to a chloronitrophenyl ring, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with hexafluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can react with nucleophiles such as azide, benzenethiolate, and methoxide ions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like azide ions, benzenethiolate, and methoxide ions in methanol or DMF are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-(4-Chloro-3-aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol.
Oxidation: Formation of corresponding oxides or quinones.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes or interact with cellular receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Shares the chloronitrophenyl group but lacks the hexafluoroisopropanol moiety.
4-Chloro-3-nitrophenyl-salicylaldimine-pyranopyrimidine dione: Contains a similar aromatic ring structure with different functional groups.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to its hexafluoroisopropanol group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H4ClF6NO3 |
---|---|
Molecular Weight |
323.57 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C9H4ClF6NO3/c10-5-2-1-4(3-6(5)17(19)20)7(18,8(11,12)13)9(14,15)16/h1-3,18H |
InChI Key |
ZXMOEKYNNYATBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.